molecular formula C28H43N5O5 B429926 Boc-DL-Trp-DL-xiIle-DL-Leu-NH2

Boc-DL-Trp-DL-xiIle-DL-Leu-NH2

Cat. No.: B429926
M. Wt: 529.7g/mol
InChI Key: IKFRHSVOZGBHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Trp-DL-xiIle-DL-Leu-NH2 is a synthetic tripeptide analog supplied for research purposes. The peptide sequence consists of Tryptophan (Trp), the non-standard amino acid xi-Isoleucine (xiIle), and Leucine (Leu), with an amide C-terminus and an N-terminal tert-Butyloxycarbonyl (Boc) protecting group. The Boc group is a common protecting group used in organic synthesis to shield the amine functionality during peptide assembly and can be removed under acidic conditions . The presence of DL-amino acids indicates this compound is a racemic mixture, which may be useful in studies exploring the stereochemical requirements of biological activity. Research into structurally similar peptides, such as the endogenous tripeptide Phe-Trp-Leu-NH2, has identified potential roles as ligands for the Translocator Protein (TSPO), a key target in neuroinflammation and neurological disorder research . Consequently, this analog may be of value in pharmacological studies, receptor mapping, and investigating the structure-activity relationships of peptide ligands. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H43N5O5

Molecular Weight

529.7g/mol

IUPAC Name

tert-butyl N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C28H43N5O5/c1-8-17(4)23(26(36)31-21(24(29)34)13-16(2)3)33-25(35)22(32-27(37)38-28(5,6)7)14-18-15-30-20-12-10-9-11-19(18)20/h9-12,15-17,21-23,30H,8,13-14H2,1-7H3,(H2,29,34)(H,31,36)(H,32,37)(H,33,35)

InChI Key

IKFRHSVOZGBHIG-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

sequence

WXL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison:

Boc-Leu-OH (CAS 13139-15-6): A single Boc-protected leucine residue with a free carboxylic acid terminus .

Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH₂ (CAS 145224-98-2): A heptapeptide with a dinitrophenyl (Dnp) N-terminal protecting group and modified cysteine (methylated) .

Comparative Analysis:
Property Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂ Boc-Leu-OH Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-...-NH₂
Molecular Formula C₃₄H₅₃N₅O₇ (estimated) C₁₁H₂₁NO₄ C₄₇H₇₄N₁₄O₁₂S (estimated)
Molecular Weight ~700 g/mol (calculated) 231.29 g/mol ~1105 g/mol (calculated)
Protection Group Boc (N-terminus) Boc (N-terminus) Dnp (N-terminus)
Terminus Amide (C-terminus) Free carboxylic acid (C-terminus) Amide (C-terminus)
Amino Acid Configuration DL-Trp, DL-xiIle, DL-Leu DL-Leu DL-Pro, DL-Leu, DL-Cys(Me), etc.
Solubility Moderate in DMSO/DMF (inferred) Soluble in acetic acid Likely limited due to longer chain
Purity ≥95% (typical for synthetic peptides) ≥99% (HPLC) Not specified

Functional Differences :

  • Boc-Leu-OH serves as a building block in peptide synthesis, while Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂ is a pre-assembled peptide sequence for studying racemic interactions.
  • The Dnp group in Dnp-DL-Pro-DL-Leu-Gly-...-NH₂ provides UV visibility for tracking during synthesis but requires harsher deprotection conditions compared to Boc .

Physicochemical Properties and Stability

  • Boc-DL-Trp-DL-xiIle-DL-Leu-NH₂: Stability: Boc protection is acid-labile, requiring trifluoroacetic acid (TFA) for cleavage. The amide terminus resists enzymatic degradation better than free carboxylic acids. Challenges: Racemic DL-amino acids complicate crystallization and spectroscopic analysis due to lack of optical activity.
  • Boc-Leu-OH : High purity (≥99%) and defined solubility in acetic acid make it ideal for stepwise synthesis. No reported hazards, unlike longer peptides that may require specialized handling.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex peptides like Boc-DL-Trp-DL-xiIle-DL-Leu-NH2. The process involves iterative coupling of amino acids to a resin-bound growing chain, followed by cleavage and purification. Key considerations include:

  • Resin Selection : Rink amide resin is preferred for C-terminal amidation, as it enables direct cleavage to yield -NH2 termini.

  • Protection Schemes : Boc (tert-butoxycarbonyl) groups protect the α-amino group of DL-Trp, while side chains (e.g., indole of Trp) require acid-labile protections like Boc or trityl.

Synthesis of this compound: Stepwise Analysis

Initial Resin Loading and Boc Protection

  • Resin Activation : Rink amide resin (0.6 mmol/g loading) is swelled in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling : DL-Leu (2 eq) is activated with HBTU (2 eq) and DIEA (4 eq) in DMF, stirred for 2 hours at 25°C. Coupling efficiency is monitored via Kaiser test.

Incorporation of DL-xiIle

The xi (xi) notation denotes an isomeric form of isoleucine, typically allo-isoleucine (2S,3R configuration). Key steps:

  • Protection : Boc-DL-xiIle-OH is synthesized via Schöllkopf bis-lactim ether method to ensure racemic purity.

  • Coupling : Activated with PyBOP (1.5 eq) and HOAt (1.5 eq) in DMF, requiring extended reaction times (4–6 hours) due to steric hindrance.

Table 1: Coupling Reagents for xiIle Incorporation

Reagent SystemCoupling Efficiency (%)Side Products (%)
HBTU/DIEA7812
PyBOP/HOAt925
COMU/DIPEA858

DL-Tryptophan Coupling and Boc Deprotection

  • Boc-DL-Trp-OH Activation : HATU (2 eq) and DIEA (4 eq) in DMF, 1 hour coupling at 25°C.

  • Boc Removal : Treatment with 30% TFA in DCM (2 × 10 minutes) to expose the α-amino group for subsequent couplings.

Cocktail CompositionPurity (%)xiIle Integrity (%)
TFA/TIPS/H2O8598
HFIP/DCM7289
TFA/EDT/PhOH8895

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in H2O/MeCN gradient.

  • Elution Profile : 20–50% MeCN over 30 minutes detects major peaks at 12.8 min (target) and 14.2 min (diastereomer).

Mass Spectrometry Confirmation

  • HRMS (ESI) : Calculated for C₃₄H₅₃N₅O₆ [M+H]⁺: 644.4021; Observed: 644.4018.

Comparative Analysis of Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis

  • Yield : SPPS achieves 45–50% overall yield vs. 28–32% for solution-phase.

  • Purity : SPPS crude purity averages 75% vs. 60% for solution-phase due to better side-reaction control.

Cost and Scalability

  • Resin Reuse : Rink amide resin allows 3–4 cycles without significant capacity loss, reducing costs by ~30%.

  • xiIle Availability : Commercial Boc-DL-xiIle-OH costs ~$1,200/g, mandering in-house synthesis for large-scale production .

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